2,2,3,3-Tetramethylcyclopentan-1-one
Description
2,2,3,3-Tetramethylcyclopentan-1-one is a cyclopentanone derivative with four methyl groups positioned at carbons 2 and 3 of the five-membered ring. Its molecular formula is C₉H₁₆O, and it features a ketone functional group at position 1. The steric hindrance from the methyl substituents significantly influences its physical and chemical properties, including reduced reactivity in nucleophilic additions compared to less substituted analogs.
Properties
CAS No. |
111689-30-6 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,2,3,3-tetramethylcyclopentan-1-one |
InChI |
InChI=1S/C9H16O/c1-8(2)6-5-7(10)9(8,3)4/h5-6H2,1-4H3 |
InChI Key |
FYQSZSZYVKRRGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C1(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Steric Effects: The target compound’s four methyl groups create greater steric hindrance than the phenyl or dithianylidene substituents in analogs. In contrast, 3-Methyl-3-phenylcyclopentan-1-one () balances steric bulk with electronic effects from the phenyl ring, which may enhance resonance stabilization of intermediates .
Electronic Effects: Sulfur-containing substituents (e.g., dithianylidene in and ) introduce polarizable sulfur atoms, increasing reactivity in redox or addition reactions compared to the purely alkyl-substituted target compound . The phenyl group in ’s compound delocalizes electron density via conjugation with the ketone, altering acidity and stabilization of enolate intermediates .
Molecular Weight and Solubility: The target compound’s lower molecular weight (140.21 g/mol) suggests higher volatility and possibly better solubility in non-polar solvents compared to heavier analogs like the dithianylidene derivatives (228–290 g/mol) .
Limitations and Notes
Evidence Gaps : Direct data for this compound (e.g., melting point, solubility) are absent in the provided sources. Comparisons rely on structural extrapolation.
Contradictions : The sulfur-containing analogs (–2) and aryl-substituted compound () exhibit divergent reactivity profiles, emphasizing the need for context-specific comparisons.
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